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Compound of Interest

Compound Name: 6-Methyl-4-octanol

Cat. No.: B14477398 Get Quote

Spectroscopic Validation of 6-Methyl-4-octanol:
A Comparative Guide
For Immediate Release

This guide provides a comprehensive spectroscopic analysis to confirm the structure of 6-
Methyl-4-octanol, offering a comparative overview of expected data from Proton Nuclear

Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided

for researchers, scientists, and drug development professionals to replicate and verify the

findings.

Structural Confirmation of 6-Methyl-4-octanol
The structure of 6-Methyl-4-octanol (C₉H₂₀O) has been elucidated and is presented below.

The following spectroscopic data collectively support the assigned structure.

Chemical Structure:

Comparative Spectroscopic Data
The expected data from the spectroscopic analysis of 6-Methyl-4-octanol are summarized in

the tables below. These values are predicted based on the chemical structure and typical

spectroscopic ranges for aliphatic alcohols.
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¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: Predicted ¹H NMR Chemical Shifts for 6-Methyl-4-octanol

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

-OH ~1.5-2.5 Singlet (broad) 1H

H4 (CH-OH) ~3.6 Multiplet 1H

H2, H5, H7 (CH₂) ~1.2-1.6 Multiplet 6H

H6 (CH) ~1.7 Multiplet 1H

H1, H8, -CH₃ (at C6) ~0.9 Triplet/Doublet 9H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Methyl-4-octanol

Carbon Assignment Chemical Shift (δ, ppm)

C4 (CH-OH) ~70-75

C3, C5 ~35-45

C2, C7 ~20-30

C6 ~30-35

C1, C8, -CH₃ (at C6) ~10-20

IR (Infrared) Spectroscopy Data
Table 3: Characteristic IR Absorption Bands for 6-Methyl-4-octanol
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Description

O-H Stretch 3200-3600 Strong, Broad
Hydrogen-bonded

alcohol

C-H Stretch 2850-3000 Strong Aliphatic C-H

C-O Stretch 1050-1150 Medium Secondary alcohol

MS (Mass Spectrometry) Data
Table 4: Predicted Key Fragments in the Mass Spectrum of 6-Methyl-4-octanol

m/z Proposed Fragment Fragmentation Pathway

144 [C₉H₂₀O]⁺ Molecular Ion (M⁺)

126 [C₉H₁₈]⁺ Dehydration (M-18)

101 [C₆H₁₃O]⁺ Alpha cleavage

87 [C₅H₁₁O]⁺ Alpha cleavage

73 [C₄H₉O]⁺ Alpha cleavage

59 [C₃H₇O]⁺ Alpha cleavage

45 [C₂H₅O]⁺ Alpha cleavage

Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 6-Methyl-4-octanol.
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Spectroscopic Analysis Workflow for 6-Methyl-4-octanol

Sample Preparation

Spectroscopic Techniques

Data Acquisition & Interpretation
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Caption: Workflow for the spectroscopic validation of 6-Methyl-4-octanol.

Detailed Experimental Protocols
¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: Dissolve 10-20 mg of 6-Methyl-4-octanol in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. Transfer the solution to a 5 mm NMR tube.
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Instrument: A 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 220 ppm.

Acquisition Time: 2 seconds.

Relaxation Delay: 5 seconds.

Number of Scans: 1024.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at

0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
Sample Preparation: Place a drop of neat 6-Methyl-4-octanol between two potassium

bromide (KBr) plates to form a thin liquid film.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:
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Scan Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Data Processing: Record the spectrum in transmittance mode and identify the characteristic

absorption bands.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 6-Methyl-4-octanol in methanol directly

into the ion source via a syringe pump.

Instrument: A Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization

(EI) source.

Acquisition Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 40-400.

Scan Rate: 1 scan/second.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure.

This comprehensive guide provides the necessary spectroscopic data and methodologies to

confidently validate the structure of 6-Methyl-4-octanol. The presented data serves as a

reliable reference for researchers in the field.

To cite this document: BenchChem. [Spectroscopic analysis to validate the structure of 6-
Methyl-4-octanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14477398#spectroscopic-analysis-to-validate-the-
structure-of-6-methyl-4-octanol]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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